Physicochemical Profiling and Enzymatic Reactivity of N-Methylisocyanuric Acid: A Comprehensive Technical Guide
Physicochemical Profiling and Enzymatic Reactivity of N-Methylisocyanuric Acid: A Comprehensive Technical Guide
Executive Summary
N-Methylisocyanuric acid (1-methyl-1,3,5-triazinane-2,4,6-trione) is a critical fine chemical intermediate, representing the monoalkylated derivative of cyanuric acid. It holds significant relevance in the synthesis of cross-linked polymers, agricultural chemicals, and in the study of environmental biodegradation pathways—particularly concerning swimming pool water stabilization and s-triazine herbicide metabolism. This whitepaper provides a rigorous examination of its physicochemical characteristics, modern synthesis methodologies, and enzymatic degradation kinetics, serving as an authoritative resource for researchers and drug development professionals.
Physicochemical Characteristics & Structural Dynamics
Understanding the physicochemical behavior of N-Methylisocyanuric acid is essential for optimizing its utility in synthetic workflows and enzymatic assays. The molecule exhibits tautomerism, oscillating between its keto (trione) and enol (triol) forms. In aqueous environments at physiological pH, the keto form is overwhelmingly favored, which dictates its interaction with hydrolytic enzymes.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 1-Methyl-1,3,5-triazinane-2,4,6-trione |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| UV Extinction Coefficient (ε) | 9,500 cm⁻¹ M⁻¹ (1)[1] |
| ¹H NMR (DMSO-d₆) | Imide (NH) at ~δ 11.56 ppm (s, 2H); N-CH₃ at ~δ 3.20 ppm (s, 3H) |
| Tautomerism | Keto-enol equilibrium (Keto form predominates in aqueous media) |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO), moderate in water and alcohols |
The solubility profile of N-Methylisocyanuric acid is a critical parameter. While traditionally known for low solubility in non-polar organic solvents, it exhibits favorable solubility in polar aprotic solvents like DMSO and moderate solubility in water and alcohols (2)[2]. The established UV extinction coefficient allows for precise spectrophotometric tracking of the compound during enzymatic degradation assays.
Modern Synthesis and Purification Methodologies
The Causality of Experimental Design
Historically, the direct alkylation of cyanuric acid required extreme temperatures (≥150°C) due to its poor solubility in organic solvents. This thermodynamic brute-forcing led to low yields, thermal decomposition, and poor selectivity (2)[2].
Modern one-pot synthesis circumvents this by utilizing dihalogenated isocyanuric acid derivatives (e.g., sodium dichloroisocyanurate). The presence of halogen atoms significantly enhances aqueous solubility, allowing the reaction to proceed at mild temperatures (0°C–40°C). This temperature control is the primary causal factor in preventing sequential over-alkylation. The halogens act as leaving groups that temporarily alter the electronic distribution of the ring, facilitating a highly regioselective nucleophilic attack by the alkylating agent, ensuring high purity of the mono-alkylated product.
Step-by-Step Protocol: One-Pot Regioselective Synthesis
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Precursor Solvation: Dissolve 1.0 molar equivalent of sodium dichloroisocyanurate dihydrate in a mixed solvent system (water and a water-soluble organic solvent like methanol at a 1:1 mass ratio) (2)[2].
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Thermal Control & Alkylation: Cool the reaction vessel to 0°C–5°C. Slowly add 1.25 molar equivalents of dimethyl sulfate (hydrocarbonization agent) dropwise to maintain thermal control and prevent runaway exothermic degradation (3)[3].
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Reaction Propagation: Allow the mixture to warm naturally to room temperature (20°C–30°C) and stir continuously for 1–2 hours.
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Concentration: Distill off the solvent under reduced pressure to concentrate the crude product.
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Washing and Isolation: Wash the concentrated residue with cold ethanol (0.5 to 3.0 times the mass of the crude) at 0°C to 5°C for 15 minutes. This step is critical for removing unreacted precursors and trace polyalkylated byproducts (3)[3].
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Desiccation: Dry the purified solid under a vacuum at 40°C to yield high-purity N-Methylisocyanuric acid.
Figure 1: One-pot regioselective synthesis workflow for N-Methylisocyanuric acid.
Enzymatic Reactivity and Biodegradation Kinetics
The environmental persistence of s-triazines has driven extensive research into microbial degradation pathways. Cyanuric acid hydrolase (CAH) is the primary enzyme responsible for the ring-cleavage of cyanuric acid, yielding biuret and carbon dioxide.
Interestingly, CAH exhibits highly narrow substrate specificity. While it readily hydrolyzes cyanuric acid and N-Methylisocyanuric acid, it shows zero discernible reactivity with N,N-dimethyl- or N,N,N-trimethylisocyanuric acid (4)[4]. This high degree of substrate discrimination highlights the steric constraints of the CAH active site, which can accommodate a single methyl group but sterically clashes with multiple or bulkier alkyl substitutions.
Comparative Kinetic Parameters of Cyanuric Acid Hydrolases
| Enzyme Source | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹ M⁻¹) |
| AtzD (Pseudomonas sp. ADP) | N-Methylisocyanuric acid | 3.1 ± 0.3 | 71 ± 10 | 4.4 × 10⁴ |
| AtzD (Pseudomonas sp. ADP) | Cyanuric acid | 6.8 ± 0.7 | 57 ± 10 | 1.2 × 10⁵ |
| Fungal CAH (Ascomycota) | N-Methylisocyanuric acid | N/A | N/A | 69% relative activity |
| Moorella thermoacetica CAH | N-Methylisocyanuric acid | N/A | N/A | <1% relative activity |
Data synthesized from authoritative kinetic studies (5)[5], (6)[6], and (1)[1].
Mechanistic Causality
The enzymatic hydrolysis of N-Methylisocyanuric acid by AtzD (Pseudomonas sp. ADP) proceeds via a nucleophilic attack on the carbon atom adjacent to the methylated nitrogen. This forms an unstable intermediate, N-methylcarboxybiuret, which spontaneously decarboxylates to yield N-methylbiuret and CO₂ (1)[1]. The kcat/Km value of 4.4 × 10⁴ s⁻¹ M⁻¹ indicates that N-Methylisocyanuric acid is an excellent substrate for AtzD, functioning at the same order of magnitude as the wild-type substrate (5)[5]. Conversely, CAH from the thermophile Moorella thermoacetica exhibits less than 1% relative activity toward the methylated analog, showcasing significant evolutionary divergence in active site architecture (6)[6].
Figure 2: Enzymatic degradation pathway of N-Methylisocyanuric acid by CAH.
Self-Validating Experimental Protocols for Characterization
To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.
Protocol 1: Spectrophotometric Assay for CAH Activity
Purpose: To quantify the real-time degradation of N-Methylisocyanuric acid by measuring the decrease in UV absorbance.
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Buffer Preparation: Prepare 25 mM Tris-HCl buffer, pH 8.2 (Optimal pH for AtzD activity) (5)[5].
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Substrate Solution: Dissolve N-Methylisocyanuric acid in the buffer to a final concentration of 100 µM.
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Baseline Establishment: Blank the spectrophotometer with the buffer at 214 nm (or the specific λmax for the compound).
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Reaction Initiation: Add purified CAH enzyme (e.g., AtzD) to the cuvette.
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Kinetic Tracking: Monitor the decrease in absorbance continuously for 5 minutes. Calculate the initial velocity using the extinction coefficient (ε = 9,500 cm⁻¹ M⁻¹) (1)[1].
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Validation Check: A parallel control lacking the enzyme must be run simultaneously. It must show zero change in absorbance, confirming that degradation is strictly enzyme-mediated and not due to spontaneous hydrolysis in the buffer.
Protocol 2: Structural Verification via ¹H NMR
Purpose: To confirm the mono-alkylation and purity of the synthesized compound.
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Sample Prep: Dissolve 10 mg of the synthesized N-Methylisocyanuric acid in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquisition: Acquire the ¹H NMR spectrum at 500 MHz at 298 K.
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Analysis: Identify the characteristic imide (NH) protons as a broad singlet around δ 11.56 ppm (integrating to 2H) (3)[3]. The N-CH₃ protons should appear as a sharp singlet near δ 3.20 ppm (integrating to 3H).
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Validation Check: The absence of peaks around 3.20 ppm integrating to 6H or 9H confirms the absence of di- or tri-methylated byproducts, validating the absolute regioselectivity of the synthesis protocol.
References
- Source: Google Patents (US20190161455A1)
- Title: Method for producing n-(hydrocarbon)
- Title: WO 2016/141026 A1 (Cyanuric Acid Hydrolase Variants)
- Source: PubMed Central (PMC)
- Title: Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures Source: ResearchGate / PMC URL
- Title: On the Origins of Cyanuric Acid Hydrolase: Purification, Substrates, and Prevalence of AtzD from Pseudomonas sp.
Sources
- 1. Expanding the Cyanuric Acid Hydrolase Protein Family to the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020179735A1 - Method for producing n-(hydrocarbon)isocyanuric acid - Google Patents [patents.google.com]
- 3. US20190161455A1 - Method for producing isocyanuric acid derivative having one hydrocarbon group - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Origins of Cyanuric Acid Hydrolase: Purification, Substrates, and Prevalence of AtzD from Pseudomonas sp. Strain ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
